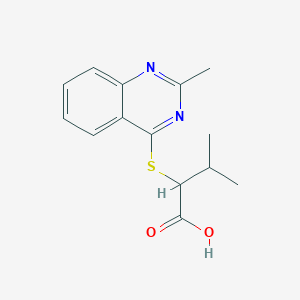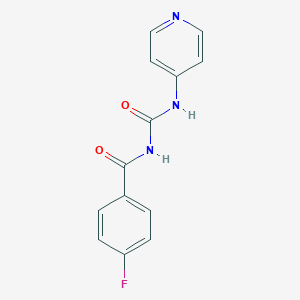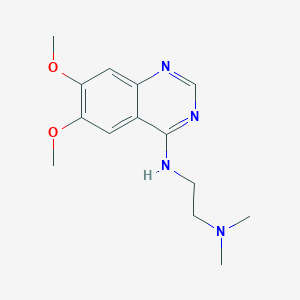![molecular formula C13H20N2O2S B256152 N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC plays a role in the regulation of gene expression, and inhibition of HDAC has been shown to have anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has also been shown to have anti-angiogenic effects (i.e., it inhibits the formation of new blood vessels). Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to increase the expression of certain genes involved in neuronal development and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is a relatively small molecule, which makes it easier to synthesize and study. One limitation of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide. One area of research could focus on further elucidating the mechanism of action of the compound. Another area of research could focus on developing more potent analogs of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide that have improved therapeutic efficacy. Additionally, research could focus on testing the compound in clinical trials to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide involves a multi-step process. The first step involves the reaction of 2-thiophenecarboxaldehyde with morpholine to form 2-(4-morpholinyl)-2-(2-thienyl)ethanol. The second step involves the reaction of 2-(4-morpholinyl)-2-(2-thienyl)ethanol with propanoyl chloride to form N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. One study found that N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide inhibited the growth of breast cancer cells by inducing apoptosis. Another study found that N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide reduced inflammation in a mouse model of asthma. Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to have analgesic effects in animal models of pain.
Eigenschaften
Produktname |
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide |
|---|---|
Molekularformel |
C13H20N2O2S |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h3-4,9,11H,2,5-8,10H2,1H3,(H,14,16) |
InChI-Schlüssel |
KYGQYMOQVAXVAL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
Kanonische SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)


![2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)
![2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)
